Welcome to the BenchChem Online Store!
molecular formula C16H16N2O2 B5721208 N-(4-anilinophenyl)-3-oxobutanamide

N-(4-anilinophenyl)-3-oxobutanamide

Cat. No. B5721208
M. Wt: 268.31 g/mol
InChI Key: PDDNWMNOFWGGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949677B2

Procedure details

Diketene (18.6 g, 0.221 mol) was added dropwise at 60° C. to a solution of N-phenyl-p-phenylenediamine (40.00 g, 0.217 mol) in 40% strength acetic acid (100.00 g) in the course of 40 min. The reaction mixture was stirred at 65° C. for 30 min and cooled to 15° C. The very viscous suspension was filtered. The precipitate was washed with 40% strength acetic acid (2×25 g) and water (2×25 g) and dried at 50° C. in vacuo (20 mbar). 53.50 g (92% yield) of 3-oxo-N-[4-(phenylamino)phenyl]butyramide were obtained as a light grey solid. Mp: 93.0° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]1([NH:13][C:14]2[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)(=O)C>[O:6]=[C:2]([CH3:1])[CH2:3][C:4]([NH:20][C:17]1[CH:16]=[CH:15][C:14]([NH:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:19][CH:18]=1)=[O:5]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)N
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
FILTRATION
Type
FILTRATION
Details
The very viscous suspension was filtered
WASH
Type
WASH
Details
The precipitate was washed with 40% strength acetic acid (2×25 g) and water (2×25 g)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo (20 mbar)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CC(=O)NC1=CC=C(C=C1)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.